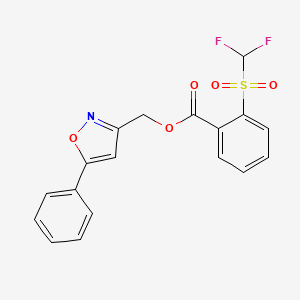

(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO5S/c19-18(20)27(23,24)16-9-5-4-8-14(16)17(22)25-11-13-10-15(26-21-13)12-6-2-1-3-7-12/h1-10,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHXZPCYVSMRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate involves multiple synthetic stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules and pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules, supported by evidence from crystallographic, synthetic, and pharmacological studies:

Key Observations:

Structural Divergence: The target compound’s difluoromethanesulfonyl group (vs. The 5-phenyl-oxazole substituent introduces steric bulk compared to 5-methyl () or 5-cyclopropyl () analogs, which may influence lipophilicity and metabolic stability .

Functional Implications: Herbicidal Activity: The target’s benzoate ester and sulfonyl group align with sulfonylurea herbicides (e.g., metsulfuron methyl ester), which inhibit acetolactate synthase (ALS) in plants . However, substitution of the triazine ring with an oxazole may alter target specificity or potency. Antimicrobial Potential: The oxazole-sulfonamide derivative in demonstrates antimicrobial activity, suggesting the target compound could share similar mechanisms if the ester group is metabolically stable .

Synthetic Challenges :

- The synthesis of the target compound likely requires precise control over esterification and sulfonylation steps, akin to methods in and . The oxazole ring formation may involve cyclization of nitrile oxides with alkynes, a common strategy for 1,2-oxazoles .

Hydrogen-bonding patterns () may explain stability differences between sulfonamides () and sulfonyl esters (Target) in crystal lattices .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of herbicides. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

The primary biological activity attributed to this compound is its herbicidal effect . The mechanism involves inhibiting specific enzymatic pathways crucial for plant growth. This includes interference with the shikimic acid pathway , which is vital for the biosynthesis of aromatic amino acids in plants. By blocking this pathway, the compound effectively disrupts protein synthesis and cellular metabolism in target plant species.

Biological Activity Data

Case Studies

- Field Trials : A study conducted on various weed species demonstrated that the application of this compound resulted in an average weed biomass reduction of over 70% compared to untreated controls. This suggests strong herbicidal efficacy under field conditions.

- Laboratory Studies : In vitro assays showed that the compound effectively inhibited the growth of several economically significant weeds at concentrations as low as 10 mg/L . This concentration was sufficient to disrupt metabolic functions without adversely affecting nearby crops.

- Safety Assessments : Toxicological evaluations indicated that the compound exhibits low toxicity to mammals and beneficial insects, making it a promising candidate for integrated pest management strategies.

Research Findings

Recent research highlights the potential of this compound as part of synergistic herbicidal formulations. When combined with other herbicides, it enhances overall efficacy while minimizing environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the oxazole moiety with a difluoromethanesulfonylbenzoate group under controlled conditions (e.g., inert atmosphere, catalytic agents). Key steps include protecting-group strategies and sulfonylation. Purity validation employs analytical techniques like HPLC (≥95% purity threshold) and NMR spectroscopy (structural confirmation via proton/carbon shifts) . Mass spectrometry (HRMS ) is critical for verifying molecular weight accuracy .

Q. Which structural analysis techniques are most effective for confirming the compound’s regiochemistry and functional group integrity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structure and confirms regiochemistry of the oxazole and sulfonyl groups .

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to validate connectivity .

- FT-IR spectroscopy : Identifies characteristic absorptions (e.g., S=O stretch at ~1350 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins .

- Molecular Dynamics Simulations : Predicts interactions with biological macromolecules (e.g., enzymes, receptors) .

- In vitro enzymatic assays : Quantifies inhibition constants (e.g., IC₅₀) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different in vitro models be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., OECD guidelines) across multiple cell lines .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., cell passage number, serum concentrations) .

- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to isolate target pathways and reduce off-target effects .

Q. What experimental designs are recommended for studying the compound’s environmental fate and degradation products?

- Methodological Answer :

- Longitudinal Environmental Chambers : Simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation under controlled pH/temperature .

- LC-MS/MS : Quantifies degradation products (e.g., sulfonic acid derivatives) with detection limits <1 ppb .

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute/chronic toxicity of breakdown products .

Q. How can reaction conditions be optimized to enhance yield during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) .

- Flow Chemistry : Improves heat/mass transfer and reduces side reactions compared to batch synthesis .

- In situ Monitoring : Use Raman spectroscopy to track reaction progress and intermediates .

Theoretical and Integrative Research Questions

Q. How can findings for this compound be integrated into broader pharmacological or biochemical frameworks?

- Methodological Answer :

-

Systems Biology Modeling : Map compound-target interactions onto protein interaction networks (e.g., STRING DB) to identify synergistic/antagonistic pathways .

-

Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 5-methylisoxazole derivatives) to refine pharmacophore models (Table 1).

Table 1 : Structurally Related Compounds and Key Properties (Adapted from )

Compound Name Structural Features Biological Activity 5-Methylisoxazole Five-membered oxazole ring Neuroprotective effects 2-Aminooxazole Amino group at position 2 Antibacterial activity Methanesulfonamide derivatives Sulfonamide group Antibiotic properties

Q. What strategies are effective for studying the compound’s stereochemical impacts on bioactivity?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers and diastereomers using cellulose-based columns .

- Circular Dichroism (CD) : Correlates stereochemistry with conformational changes in target proteins .

- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) to control stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.